6-methyl-4-[(Z)-2-phenylethenyl]-2-thioxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
6-methyl-4-[(Z)-2-phenylethenyl]-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a thioxo group, a phenylethenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-[(Z)-2-phenylethenyl]-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thioamides under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-[(Z)-2-phenylethenyl]-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The phenylethenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
6-methyl-4-[(Z)-2-phenylethenyl]-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-methyl-4-[(Z)-2-phenylethenyl]-2-thioxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylethenyl group may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-4-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- 4-[(Z)-2-phenylethenyl]-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Uniqueness
6-methyl-4-[(Z)-2-phenylethenyl]-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of both the methyl and phenylethenyl groups, which confer specific chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications compared to similar compounds.
Properties
Molecular Formula |
C15H12N2S |
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Molecular Weight |
252.3 g/mol |
IUPAC Name |
6-methyl-4-[(Z)-2-phenylethenyl]-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12N2S/c1-11-9-13(14(10-16)15(18)17-11)8-7-12-5-3-2-4-6-12/h2-9H,1H3,(H,17,18)/b8-7- |
InChI Key |
PXCLOCSRFMKGES-FPLPWBNLSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=S)N1)C#N)/C=C\C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C(=S)N1)C#N)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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